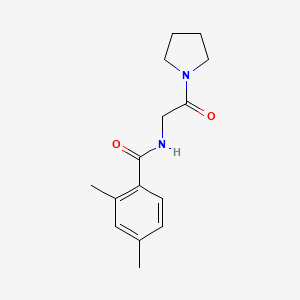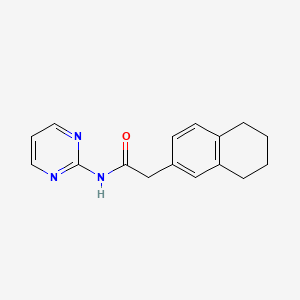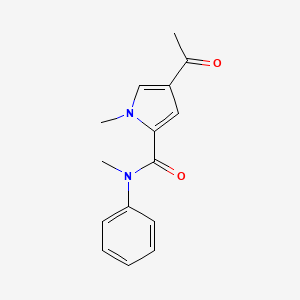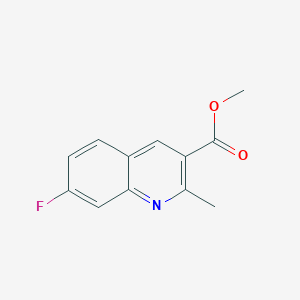
Methyl 7-fluoro-2-methylquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-fluoro-2-methylquinoline-3-carboxylate is a chemical compound that has gained significant interest in the scientific community due to its potential applications in drug discovery and development. This compound is a derivative of quinoline, which is a heterocyclic organic compound that is widely used in the pharmaceutical industry.
Wissenschaftliche Forschungsanwendungen
Methyl 7-fluoro-2-methylquinoline-3-carboxylate has been studied for its potential applications in drug discovery and development. It has been shown to have antimicrobial, antifungal, and antiviral activities. It has also been studied as a potential inhibitor of enzymes, such as kinases and phosphodiesterases, which are involved in various cellular processes.
Wirkmechanismus
The mechanism of action of methyl 7-fluoro-2-methylquinoline-3-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes, such as kinases and phosphodiesterases, which are involved in various cellular processes. This inhibition can lead to the disruption of cellular signaling pathways, which can result in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
Methyl 7-fluoro-2-methylquinoline-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells. It has also been shown to have antimicrobial, antifungal, and antiviral activities. Additionally, it has been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 7-fluoro-2-methylquinoline-3-carboxylate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has a broad range of potential applications in drug discovery and development. However, one limitation is that its mechanism of action is not fully understood. Additionally, its potential toxicity and side effects have not been fully evaluated.
Zukünftige Richtungen
There are several future directions for the study of methyl 7-fluoro-2-methylquinoline-3-carboxylate. One direction is to further investigate its mechanism of action and its potential applications in drug discovery and development. Another direction is to evaluate its potential toxicity and side effects in vivo. Additionally, it may be beneficial to study its interactions with other compounds and its potential synergistic effects. Finally, it may be useful to investigate its potential applications in other fields, such as agriculture and materials science.
Conclusion
Methyl 7-fluoro-2-methylquinoline-3-carboxylate is a chemical compound that has gained significant interest in the scientific community due to its potential applications in drug discovery and development. It has been shown to have antimicrobial, antifungal, and antiviral activities, as well as potential applications as an inhibitor of enzymes involved in various cellular processes. While its mechanism of action is not fully understood, it has several advantages and limitations for lab experiments. There are several future directions for the study of methyl 7-fluoro-2-methylquinoline-3-carboxylate, including further investigation of its potential applications and its interactions with other compounds.
Synthesemethoden
The synthesis of methyl 7-fluoro-2-methylquinoline-3-carboxylate involves the reaction of 7-chloro-2-methylquinoline-3-carboxylic acid with potassium fluoride and dimethyl sulfate. The reaction takes place in the presence of a catalyst, such as cesium carbonate, and a solvent, such as dimethylformamide. The product is obtained by purification through column chromatography.
Eigenschaften
IUPAC Name |
methyl 7-fluoro-2-methylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-7-10(12(15)16-2)5-8-3-4-9(13)6-11(8)14-7/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVAHEDEMDYHQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CC(=CC2=N1)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-fluoro-2-methylquinoline-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

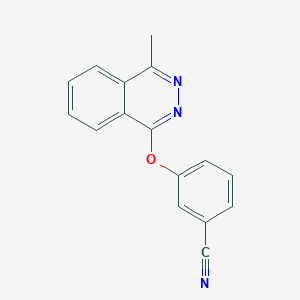
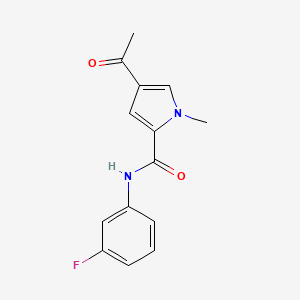
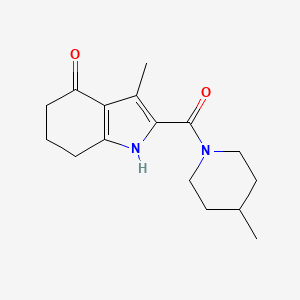
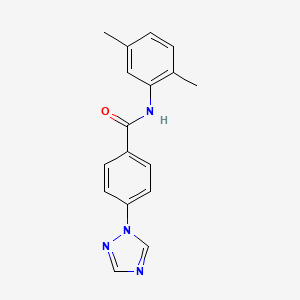
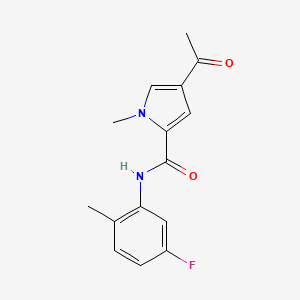
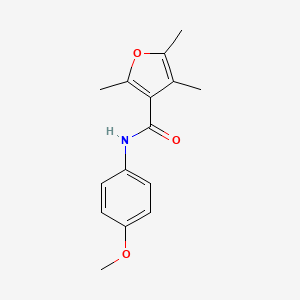

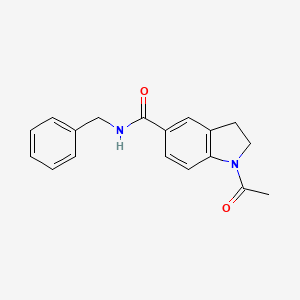
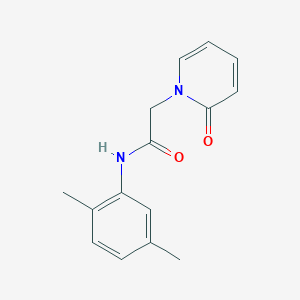
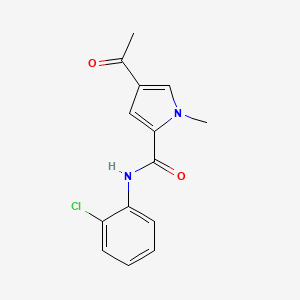
![5-bromo-2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)benzamide](/img/structure/B7472489.png)
